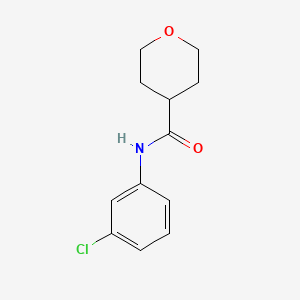

N-(3-chlorophenyl)oxane-4-carboxamide

Descripción

N-(3-Chlorophenyl)oxane-4-carboxamide is a synthetic carboxamide derivative featuring an oxane (tetrahydropyran) ring substituted at the 4-position with a carboxamide group linked to a 3-chlorophenyl moiety. This compound belongs to a class of small molecules designed for diverse applications, including medicinal chemistry and materials science. The oxane ring contributes to conformational rigidity, while the 3-chlorophenyl group introduces steric bulk and electronic effects that influence binding interactions and solubility.

For example, N-(3-chlorophenyl)naphthyl carboxamide demonstrates significant anti-inflammatory activity by targeting proteins like FLT1 and NOS3, with quantum chemical analyses highlighting the role of HOMO-LUMO gaps in modulating reactivity and binding affinity . These properties position N-(3-chlorophenyl)oxane-4-carboxamide as a candidate for further pharmacological exploration.

Propiedades

IUPAC Name |

N-(3-chlorophenyl)oxane-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClNO2/c13-10-2-1-3-11(8-10)14-12(15)9-4-6-16-7-5-9/h1-3,8-9H,4-7H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJNFNIRYPHOJIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1C(=O)NC2=CC(=CC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table compares N-(3-chlorophenyl)oxane-4-carboxamide with structurally or functionally related carboxamide derivatives, emphasizing key differences in structure, bioactivity, and synthesis:

Key Insights:

Structural Influence on Bioactivity: The naphthyl derivative (N-(3-chlorophenyl)naphthyl carboxamide) exhibits superior anti-inflammatory activity compared to aspirin, attributed to its extended aromatic system and optimized HOMO-LUMO gap (softness = 0.23 eV) . In contrast, the oxane-based analog may prioritize conformational rigidity over aromatic interactions.

Synthetic Accessibility :

- Epoxide-containing analogs (e.g., 3-(3-chlorophenyl)-N-phenyloxirane-2-carboxamide) utilize Darzens condensation, a method favoring α,β-epoxy carbonyl intermediates . This contrasts with the straightforward amidation routes used for oxane and piperidinyl derivatives .

Solubility and Drug-Likeness :

- The piperidinyl substituent in N-(Piperidin-4-yl)oxane-4-carboxamide enhances water solubility due to its basic amine group, whereas the 3-chlorophenyl group in the target compound may increase hydrophobicity, impacting bioavailability .

Target Selectivity: Coumarin-based carboxamides (e.g., compound 169 in ) leverage fluorescence for imaging applications, a feature absent in non-aromatic oxane derivatives .

Contradictions and Limitations:

- While N-(3-chlorophenyl)naphthyl carboxamide shows proven anti-inflammatory activity, the bioactivity of N-(3-chlorophenyl)oxane-4-carboxamide remains speculative due to a lack of direct experimental data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.